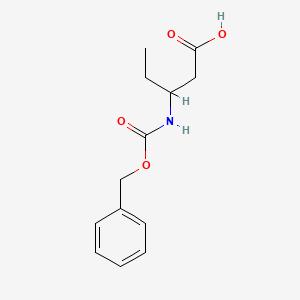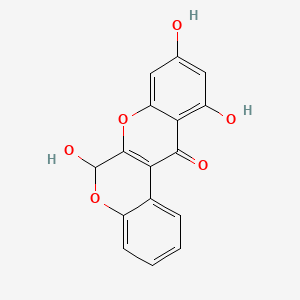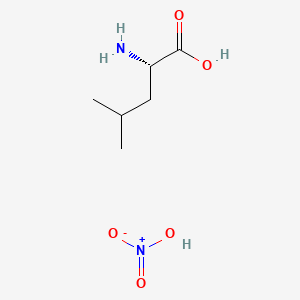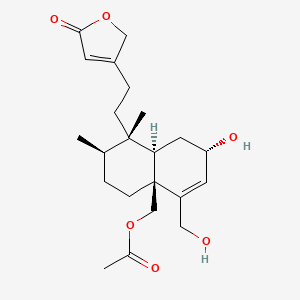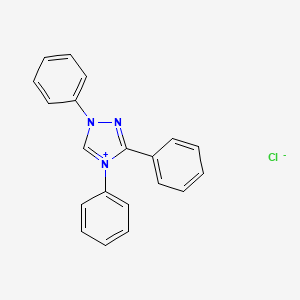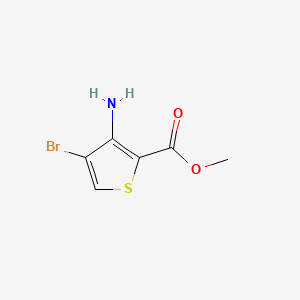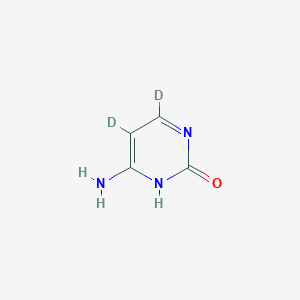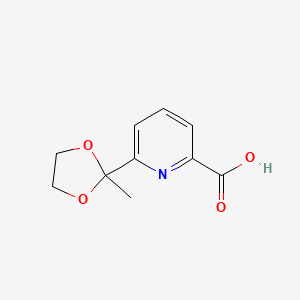
6-(2-Methyl-1,3-dioxolan-2-yl)-2-pyridinecarboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
6-(2-Methyl-1,3-dioxolan-2-yl)-2-pyridinecarboxylic acid (MPCA) is an organic compound that has gained attention in recent years due to its potential applications in scientific research, drug development, and other areas. MPCA is a derivative of 2-methyl-1,3-dioxolane, a heterocyclic compound found in a variety of natural products. It has been shown to possess a range of biological activities, including anti-inflammatory, antifungal, and antiviral properties. In addition, MPCA has been used as a starting material for the synthesis of various compounds, including drugs, agrochemicals, and other chemicals.
Scientific Research Applications
Heterocyclic Derivative Syntheses : Palladium-catalyzed oxidative cyclization-alkoxycarbonylation of substituted gamma-oxoalkynes, including compounds related to 6-(2-Methyl-1,3-dioxolan-2-yl)-2-pyridinecarboxylic acid, can yield a variety of heterocyclic derivatives like tetrahydrofuran, dioxolane, and oxazoline derivatives. These reactions are significant for synthesizing diverse heterocyclic compounds with potential applications in pharmaceuticals and materials science (Bacchi et al., 2005).
Biological Activity of Pyridine Derivatives : The alkylation and further chemical modification of compounds similar to 6-(2-Methyl-1,3-dioxolan-2-yl)-2-pyridinecarboxylic acid have been explored. These compounds have been evaluated for their inhibitory effects on CDP reductase activity and cytotoxicity, showing potential in cancer research (Liu et al., 1996).
Synthesis and Characterization of Ketone and Ketal Coronands : The use of pyridyllithium reagents, including derivatives related to 6-(2-Methyl-1,3-dioxolan-2-yl)-2-pyridinecarboxylic acid, has been investigated for the synthesis of ketone and ketal coronands. These compounds have potential applications in the development of new materials and ligands for metal ion complexation (Taylor, 1983).
Cholinergic Affinity Studies : Research into the cholinergic affinity of diastereomeric and enantiomeric isomers of pyridine derivatives, including 6-(2-Methyl-1,3-dioxolan-2-yl)-2-pyridinecarboxylic acid, has been conducted. These studies are important for understanding the interaction of these compounds with cholinergic receptors, which is relevant in neuroscience and pharmacology (Dei et al., 2003).
Synthesis of Cyclic Acetals from Oleochemicals : The synthesis of cyclic acetals, like 6-(2-Methyl-1,3-dioxolan-2-yl)-2-pyridinecarboxylic acid derivatives, from oleochemicals has been explored. This research is significant in the field of green chemistry and the development of sustainable chemical processes (Doll & Erhan, 2008).
properties
IUPAC Name |
6-(2-methyl-1,3-dioxolan-2-yl)pyridine-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO4/c1-10(14-5-6-15-10)8-4-2-3-7(11-8)9(12)13/h2-4H,5-6H2,1H3,(H,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLNUZJWUCRWYBS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OCCO1)C2=CC=CC(=N2)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70678891 |
Source


|
| Record name | 6-(2-Methyl-1,3-dioxolan-2-yl)pyridine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70678891 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(2-Methyl-1,3-dioxolan-2-yl)-2-pyridinecarboxylic acid | |
CAS RN |
122637-38-1 |
Source


|
| Record name | 6-(2-Methyl-1,3-dioxolan-2-yl)pyridine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70678891 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(1S,2R)-2-Hydroxycyclohexyl]acetamide](/img/structure/B599730.png)

![1-Acetylpyrazolo[3,4-c]pyridine](/img/structure/B599733.png)
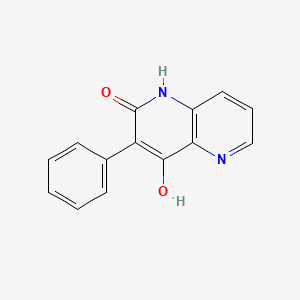
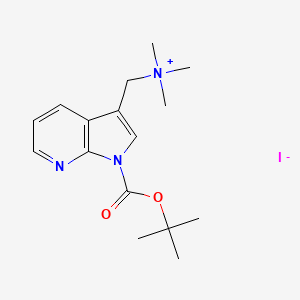
![Iron(2+) (2Z,4S)-4-tert-butyl-2-[2-(diphenylphosphanyl)cyclopenta-2,4-dien-1-ylidene]-1,3-oxazolidin-3-ide cyclopenta-2,4-dien-1-ide (1/1/1)](/img/structure/B599736.png)
